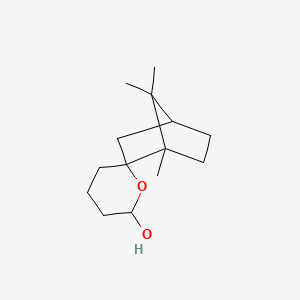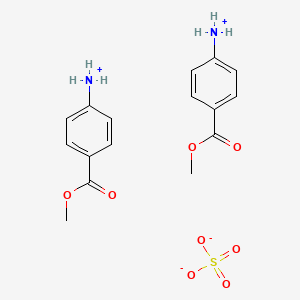
Bis(p-(methoxycarbonyl)phenylammonium) sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(p-(methoxycarbonyl)phenylammonium) sulphate is a chemical compound with the molecular formula C16H20N2O8S and a molecular weight of 400.4036 g/mol . It is known for its unique structure, which includes two p-(methoxycarbonyl)phenylammonium groups linked by a sulphate ion. This compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(p-(methoxycarbonyl)phenylammonium) sulphate typically involves the reaction of methyl 4-aminobenzoate with sulphuric acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the proper formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and precise control of reaction parameters to achieve high yields and purity. The process often includes steps such as crystallization and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Bis(p-(methoxycarbonyl)phenylammonium) sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: Substitution reactions involving nucleophiles can occur, resulting in the replacement of certain functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Bis(p-(methoxycarbonyl)phenylammonium) sulphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: This compound is employed in biological studies to investigate its effects on cellular processes.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bis(p-(methoxycarbonyl)phenylammonium) sulphate involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-aminobenzoate
- Bis(p-(methoxycarbonyl)phenylammonium) chloride
- Bis(p-(methoxycarbonyl)phenylammonium) nitrate
Uniqueness
Bis(p-(methoxycarbonyl)phenylammonium) sulphate is unique due to its specific sulphate linkage, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
83763-44-4 |
|---|---|
Molecular Formula |
C16H20N2O8S |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
(4-methoxycarbonylphenyl)azanium;sulfate |
InChI |
InChI=1S/2C8H9NO2.H2O4S/c2*1-11-8(10)6-2-4-7(9)5-3-6;1-5(2,3)4/h2*2-5H,9H2,1H3;(H2,1,2,3,4) |
InChI Key |
JQTLYQBPNSVNEF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)[NH3+].COC(=O)C1=CC=C(C=C1)[NH3+].[O-]S(=O)(=O)[O-] |
Related CAS |
619-45-4 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


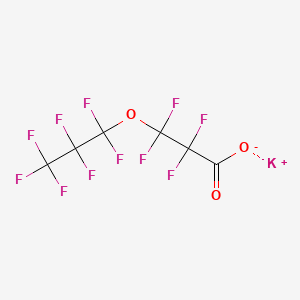
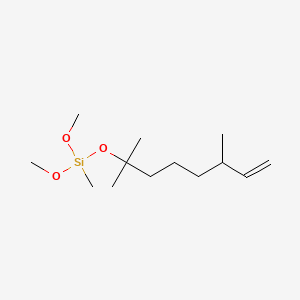
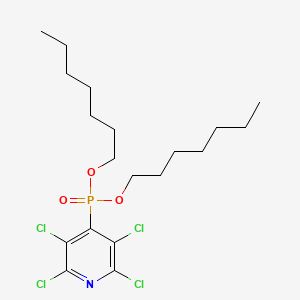
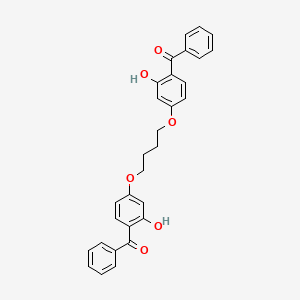
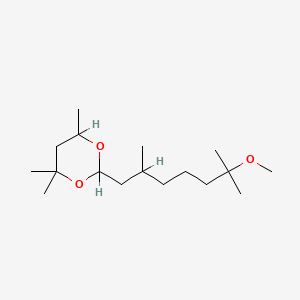
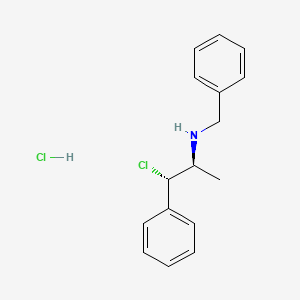
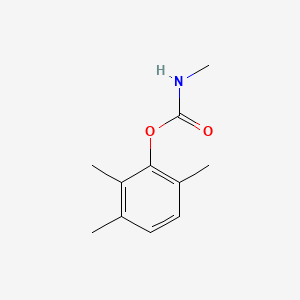
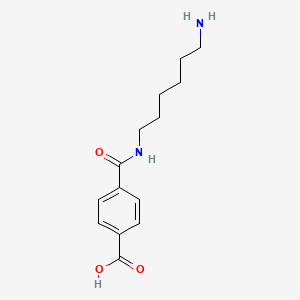
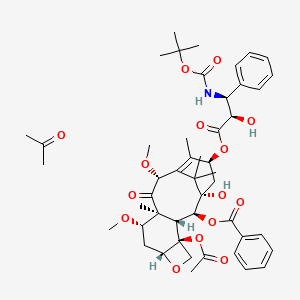
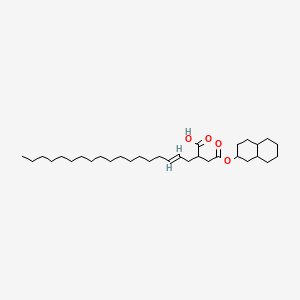
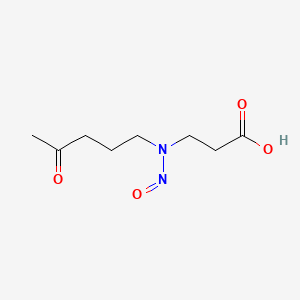
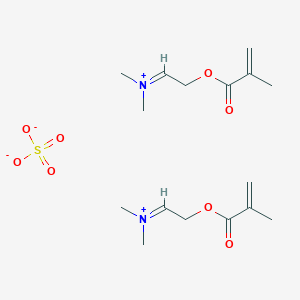
![6-(4-chlorophenyl)-14-methoxy-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B12681726.png)
